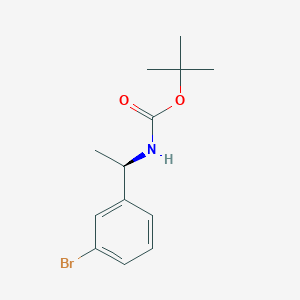
2-(4-aminopiperidin-1-yl)isonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-aminopiperidin-1-yl)isonicotinic acid is a synthetic compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol. This compound belongs to the class of pyridine carboxylic acids and has gained importance in scientific research due to its unique physical and chemical properties.
Métodos De Preparación
The synthesis of 2-(4-aminopiperidin-1-yl)isonicotinic acid involves several steps. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions typically involve the use of ethanol, triethylamine, and heating at 55°C for 10 minutes to 3 hours . Industrial production methods often involve bulk custom synthesis and procurement .
Análisis De Reacciones Químicas
2-(4-aminopiperidin-1-yl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include ethanol, triethylamine, and heating at specific temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(4-aminopiperidin-1-yl)isonicotinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: This compound has been studied for its potential therapeutic effects, including its role in inhibiting the proliferation of cancer cells.
Medicine: It has been investigated for its potential use in drug development and as a clinical agent against various types of cancer.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-(4-aminopiperidin-1-yl)isonicotinic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the proliferation of cancer cells by arresting the cell cycle in the G1/G0 phase . Additionally, it can induce apoptosis in cancer cells through the mitochondrial-induced pathway, involving the release of cytochrome c and activation of caspase systems .
Comparación Con Compuestos Similares
2-(4-aminopiperidin-1-yl)isonicotinic acid can be compared with other similar compounds, such as:
2-(3-Aminopiperidin-1-yl)pyridine-4-carboxylic acid: This compound has a similar structure but differs in the position of the amino group.
Piperidine derivatives: These compounds share the piperidine moiety and have been studied for their pharmacological applications.
The uniqueness of this compound lies in its specific chemical structure and its potential therapeutic applications, particularly in cancer research .
Propiedades
IUPAC Name |
2-(4-aminopiperidin-1-yl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-9-2-5-14(6-3-9)10-7-8(11(15)16)1-4-13-10/h1,4,7,9H,2-3,5-6,12H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAYBPMDIWWPRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Bromo-9,9'-spirobi[fluorene]](/img/structure/B1374387.png)


![9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one](/img/structure/B1374390.png)


![Benzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1374393.png)
![3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine](/img/structure/B1374394.png)


